molecular formula C13H12N4OS B2595313 N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013809-12-5

N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2595313
CAS No.: 1013809-12-5
M. Wt: 272.33
InChI Key: MAIIMJQQOYGWFB-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that incorporates both benzothiazole and pyrazole moieties

Biochemical Analysis

Biochemical Properties

N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes. For instance, it interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound binds to certain proteins, altering their conformation and function, which can lead to changes in cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their function. For instance, it binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of inflammatory pathways and prolonged anti-cancer effects in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities, without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Additionally, binding proteins such as serum albumin can influence the distribution and localization of this compound within the body. These interactions affect the compound’s pharmacokinetics and pharmacodynamics, determining its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-aminobenzothiazole with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
  • N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both benzothiazole and pyrazole rings, which confer distinct electronic and steric properties. This uniqueness enhances its potential as a versatile scaffold for drug design and material science applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-7-10(17(2)16-8)12(18)15-13-14-9-5-3-4-6-11(9)19-13/h3-7H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIIMJQQOYGWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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